Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663950
InChI: InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-12(18)13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C
Molecular Formula: C16H31NO4Si
Molecular Weight: 329.51 g/mol

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13663950

Molecular Formula: C16H31NO4Si

Molecular Weight: 329.51 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate -

Specification

Molecular Formula C16H31NO4Si
Molecular Weight 329.51 g/mol
IUPAC Name tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-12(18)13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3
Standard InChI Key WOIIDTCHTCGVFO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate belongs to the piperidine derivative family. Its IUPAC name, tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate, reflects its functional groups:

  • A Boc-protected amine at the piperidine nitrogen.

  • A TBDMS-protected hydroxyl group at the 3-position.

  • A ketone at the 4-position .

The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) provides steric protection for the amine, while the TBDMS group ((CH3)3Si(C(CH3)3)(\text{CH}_3)_3\text{Si}(\text{C}(\text{CH}_3)_3)) shields the hydroxyl moiety during synthetic reactions. This dual protection strategy is pivotal in preventing unwanted side reactions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC16H31NO4Si\text{C}_{16}\text{H}_{31}\text{NO}_{4}\text{Si}
Molecular Weight329.51 g/mol
Boiling Point372.3±42.0 °C
Density1.01±0.1 g/cm³
Canonical SMILESCC(C)(C)OC(=O)N1CC(CC(=O)C1)OSi(C)C(C)(C)C

Stereochemical Considerations

The compound exhibits a planar piperidine ring with the ketone at C4 introducing rigidity. Computational studies suggest that the TBDMS group adopts a conformation minimizing steric clashes with the Boc group, favoring a trans orientation between the two protective groups . This spatial arrangement enhances solubility in nonpolar solvents, a trait critical for its handling in organic syntheses.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection-deprotection steps:

  • Piperidine Protection: The amine group of 4-oxopiperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form tert-butyl 4-oxopiperidine-1-carboxylate.

  • Hydroxyl Group Silylation: The hydroxyl group at C3 is silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the final product .

Reaction Scheme:

4-OxopiperidineEt3NBoc2OBoc-4-oxopiperidineimidazoleTBDMSClTert-butyl 3-(TBDMS-oxy)-4-oxopiperidine-1-carboxylate\text{4-Oxopiperidine} \xrightarrow[\text{Et}_3\text{N}]{\text{Boc}_2\text{O}} \text{Boc-4-oxopiperidine} \xrightarrow[\text{imidazole}]{\text{TBDMSCl}} \text{Tert-butyl 3-(TBDMS-oxy)-4-oxopiperidine-1-carboxylate}

Optimization Challenges

  • Selectivity: Competing silylation at other hydroxyl positions necessitates controlled stoichiometry and low temperatures (0–5°C).

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product due to byproducts from incomplete silylation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease inhibitors. For example, its ketone group undergoes nucleophilic additions to form secondary alcohols, which are further functionalized into target drug candidates .

Protective Group Strategy

The Boc and TBDMS groups enable orthogonal protection:

  • Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions, leaving the TBDMS group intact.

  • TBDMS Removal: Fluoride ions (e.g., TBAF\text{TBAF}) selectively desilylate the hydroxyl group without affecting the ketone .

This sequential deprotection is exploited in synthesizing complex alkaloids and heterocycles .

Research Developments and Future Directions

Recent Advances

  • Catalytic Applications: Palladium-catalyzed cross-couplings using the ketone as a directing group have been reported, enabling C–H functionalization at C5 .

  • Asymmetric Synthesis: Chiral auxiliaries have been employed to induce enantioselectivity during nucleophilic additions to the ketone, yielding optically active intermediates .

Unresolved Challenges

  • Solubility Limitations: Poor aqueous solubility complicates its use in bioconjugation.

  • Cost-Efficiency: High reagent costs for TBDMSCl necessitate alternative silylation agents.

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